

2,5-Difluorophenyl isothiocyanate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Difluorophenyl isothiocyanate**

Cat. No.: **B1583469**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2,5-Difluorophenyl Isothiocyanate**

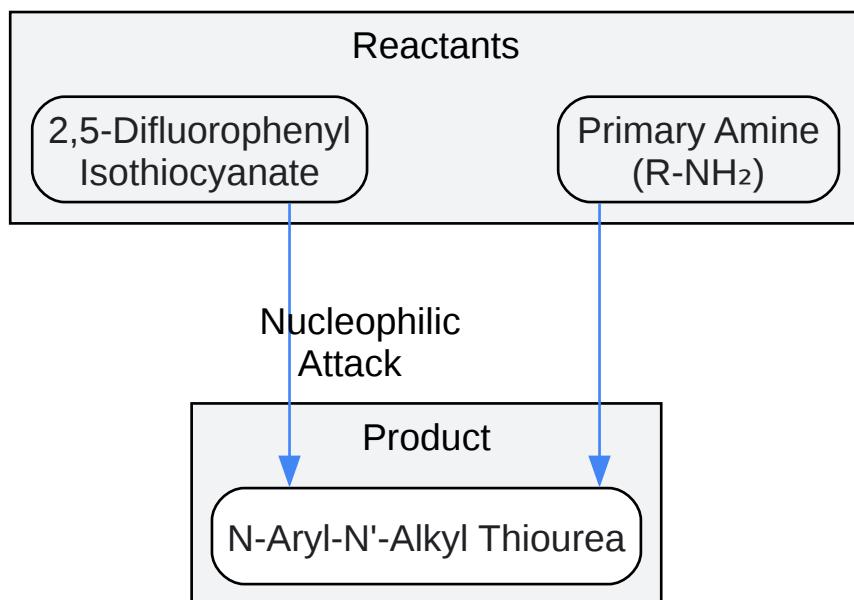
Introduction

2,5-Difluorophenyl isothiocyanate (CAS No. 206559-57-1) is a specialized aromatic isothiocyanate that serves as a valuable and highly reactive building block in modern synthetic chemistry.^[1] The presence of a difluorinated phenyl ring combined with the versatile isothiocyanate functional group makes it a reagent of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. The electron-withdrawing nature of the two fluorine atoms profoundly influences the reactivity of the isothiocyanate moiety, enhancing its utility in the synthesis of complex heterocyclic compounds, thioureas, and ureas.^[2]

This technical guide provides a comprehensive overview of the core physical properties, chemical reactivity, handling protocols, and analytical characterization of **2,5-Difluorophenyl isothiocyanate**, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

The physical properties of a chemical reagent are fundamental to its practical application, dictating everything from storage and handling to reaction setup and purification. The key physicochemical data for **2,5-Difluorophenyl isothiocyanate** are summarized below.


Property	Value	Source
CAS Number	206559-57-1	[3] [4]
Molecular Formula	C ₇ H ₃ F ₂ NS	[3] [4] [5]
Molecular Weight	171.17 g/mol	[3] [4]
Density	1.338 g/mL at 25 °C	[3] [4]
Boiling Point	205 °C (at 760 mmHg)	[3] [4]
Refractive Index (n ₂₀ /D)	1.602	[3] [4]
Flash Point	92 °C (197.6 °F) - Closed Cup	[3] [4]
Moisture Sensitivity	Sensitive to moisture	[4]

The relatively high boiling point suggests that purification by vacuum distillation is the preferred method to avoid thermal decomposition. Its density, being significantly higher than water, is a practical consideration for aqueous workup procedures. The refractive index serves as a critical, non-destructive parameter for rapid quality control and purity assessment of incoming material.

Chemical Identity and Reactivity Profile

The synthetic utility of **2,5-Difluorophenyl isothiocyanate** is rooted in the unique reactivity of its isothiocyanate (-N=C=S) group, which is modulated by the electronic effects of the difluorinated aromatic ring.

The central carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which further increases the electrophilicity of this carbon, making the compound more reactive towards nucleophiles compared to its non-fluorinated analogues.[\[6\]](#) The most common and synthetically valuable reaction is its coupling with primary and secondary amines to form substituted thioureas, which are prevalent scaffolds in medicinal chemistry.[\[2\]](#)

[Click to download full resolution via product page](#)

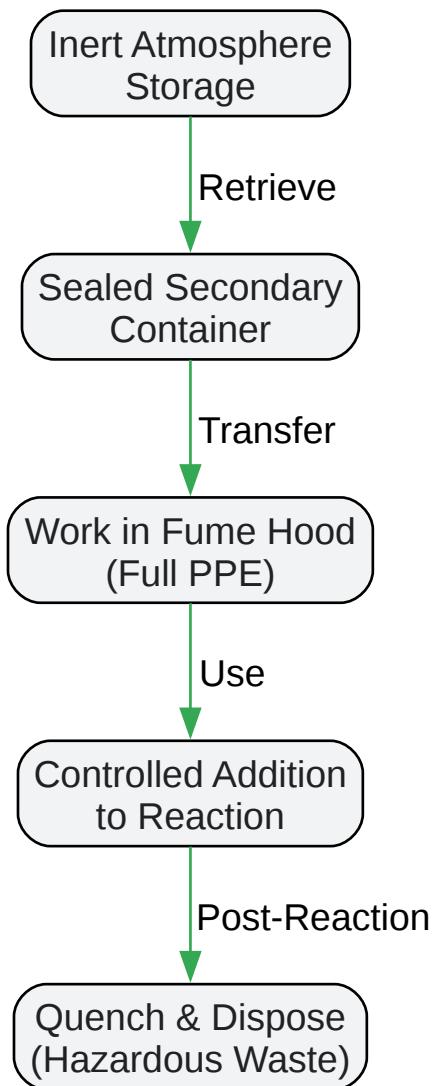
Caption: Reaction of **2,5-Difluorophenyl Isothiocyanate** with an amine.

Safety, Handling, and Storage

Due to its reactivity, **2,5-Difluorophenyl Isothiocyanate** is classified as a hazardous substance and requires stringent handling protocols to ensure laboratory safety.

Hazard Profile:

- Signal Word: Danger[3][7]
- Primary Hazards: Causes severe skin burns and eye damage (Skin Corrosion 1B).[3][7] It is also a lachrymator, a substance that irritates the eyes and causes tears.[8]


Recommended Handling Protocol: All manipulations must be performed inside a certified chemical fume hood.[8][9]

- Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, chemical-resistant gloves (inspect before use), and splash-proof goggles with a face shield.[3][8][9]

- Dispensing: Use glass or compatible plastic syringes or cannulas for transferring the liquid to prevent exposure.
- Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8][9] Do not release it into the environment.[8]

Storage Conditions: Proper storage is critical to maintaining the integrity of the reagent.

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat or ignition sources.[8][9]
- Given its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[4][8]

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for reactive isothiocyanates.

Experimental Protocol: Analytical Characterization

Verifying the identity and purity of **2,5-Difluorophenyl Isothiocyanate** is a prerequisite for its use in any synthetic protocol to ensure reproducibility and high-quality results. A multi-technique approach is recommended.

Objective: To confirm the identity, structure, and purity of a supplied sample.

Methodology:

- Refractive Index Measurement:
 - Place a drop of the sample on the prism of a calibrated refractometer.
 - Record the refractive index at 20 °C.
 - Rationale: This is a rapid and precise physical measurement. A significant deviation from the literature value (1.602) may indicate impurities or degradation.[3]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Acquire the spectrum using a thin film between two NaCl or KBr plates.
 - Expected Peaks: Look for a strong, characteristic, and broad absorption band around 2100-2270 cm^{-1} corresponding to the asymmetric C=N=C stretch of the isothiocyanate group. Also, expect C-F stretching vibrations in the 1100-1400 cm^{-1} region and aromatic C-H and C=C bands.
 - Rationale: FT-IR provides definitive confirmation of the key isothiocyanate functional group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
 - Expected Spectra:
 - ^1H NMR: The aromatic region (approx. 7.0-7.5 ppm) will show complex multiplets for the three aromatic protons due to ^1H - ^1H and ^1H - ^{19}F coupling.
 - ^{19}F NMR: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms.
 - ^{13}C NMR: The spectrum will show signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling. The carbon of the isothiocyanate group is

expected to appear around 130-140 ppm.

- Rationale: NMR provides unambiguous structural elucidation and is the gold standard for assessing purity by identifying any organic contaminants.
- Mass Spectrometry (MS):
 - Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using Electrospray Ionization (ESI) or another soft ionization technique.
 - Expected Result: The mass spectrum should show a prominent molecular ion peak $[M+H]^+$ at m/z 172.00 or other adducts consistent with the molecular weight of 171.17 g/mol .^{[3][10]}
 - Rationale: MS provides definitive confirmation of the molecular weight.

[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for analytical characterization.

References

- **2,5-Difluorophenyl isothiocyanate.** (n.d.). MySkinRecipes.
- 2,6-Difluorophenyl isothiocyanate. (n.d.). PubChem.
- **2,5-Difluorophenyl isothiocyanate**, 98+%, Thermo Scientific. (n.d.). Fisher Scientific.
- **2,5-difluorophenyl isothiocyanate** (C7H3F2NS). (n.d.). PubChemLite.
- The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure.
- 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li-S batteries. (2025, August 7). ResearchGate.
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.
- Novel Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as Potential Irreversible Ligands for the Dopamine Transporter. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li-S batteries. (n.d.). Chemical Communications (RSC Publishing).
- Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). arkat usa.
- Fluorescein 5-isothiocyanate. (n.d.). PubChem.
- High field NMR Spectroscopy and FTICR Mass Spectrometry: Powerful Discovery Tools for the Molecular Level Characterization of Marine Dissolved Organic Matter. (n.d.). BG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bocsci.com [bocsci.com]
- 2. 2,5-Difluorophenyl isothiocyanate [myskinrecipes.com]
- 3. 2,5-Difluorophenyl isothiocyanate 97 206559-57-1 [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2,5-DIFLUOROPHENYL ISOTHIOCYANATE, CasNo.206559-57-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. PubChemLite - 2,5-difluorophenyl isothiocyanate (C7H3F2NS) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [2,5-Difluorophenyl isothiocyanate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583469#2-5-difluorophenyl-isothiocyanate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com